- Iron-Catalyzed C-H Borylation of Arenes, Journal of the American Chemical Society, 2015, 137(12), 4062-4065

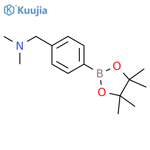

Cas no 909391-56-6 (N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)

![N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine structure](https://ja.kuujia.com/scimg/cas/909391-56-6x500.png)

909391-56-6 structure

商品名:N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

CAS番号:909391-56-6

MF:C15H24BNO2

メガワット:261.16756439209

MDL:MFCD08669568

CID:827108

PubChem ID:3803620

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 化学的及び物理的性質

名前と識別子

-

- N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

- Dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

- N,N-dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

- N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- 3-(N,N-DiMethylaMinoMethyl)phenylboronic acid, pinacol ester

- 3-[(N,N-dimethylamino)methyl]phenylboronic acid pinacol ester

- 3-Dimethylaminomethylphenylboronic acid pinacol ester

- dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)benzyl]amine

- dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

- LBUOWYCATLFSRN-UHFFFAOYSA-N

- ZIN

- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (ACI)

- Dimethyl[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzyl]amine

- Dimethyl[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]amine

- SB14577

- 3-(n,n-dimethylaminomethyl)phenylboronic acid pinacol ester

- 3-(N,N-dimethylaminomethy)phenylboronic acid pinacol ester

- ALBB-030560

- Z1336748329

- DTXSID00396657

- DB-008576

- dimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine

- CS-0153843

- AS-2740

- AKOS015995522

- MFCD08669568

- C77095

- 909391-56-6

- Dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine, AldrichCPR

- SCHEMBL2587679

- EN300-1706249

- dimethyl-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine

- dimethyl({[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

-

- MDL: MFCD08669568

- インチ: 1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3

- InChIKey: LBUOWYCATLFSRN-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=C(CN(C)C)C=CC=1

計算された属性

- せいみつぶんしりょう: 261.19000

- どういたいしつりょう: 261.19

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.7

- ぶんしりょう: 261.17

じっけんとくせい

- 密度みつど: 1.00

- ふってん: 340.8±25.0°C at 760 mmHg

- PSA: 21.70000

- LogP: 2.04740

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-5g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95% | 5g |

¥647.0 | 2024-04-17 | |

| Chemenu | CM135367-10g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95+% | 10g |

$350 | 2024-07-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-10g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95% | 10g |

¥1150.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-25g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95% | 25g |

¥2115.0 | 2024-04-17 | |

| Key Organics Ltd | AS-2740-1G |

dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |

909391-56-6 | >95% | 1g |

£57.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2740-20MG |

dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |

909391-56-6 | >97% | 0mg |

£76.00 | 2023-04-18 | |

| TRC | D479113-1000mg |

3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester |

909391-56-6 | 1g |

$161.00 | 2023-05-18 | ||

| Enamine | EN300-1706249-1.0g |

dimethyl({[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |

909391-56-6 | 95% | 1g |

$63.0 | 2023-06-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-1g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95% | 1g |

¥221.0 | 2024-04-17 | |

| Chemenu | CM135367-5g |

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

909391-56-6 | 95+% | 5g |

$199 | 2024-07-20 |

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]dimethyliron ; 72 h, rt

リファレンス

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Raw materials

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Preparation Products

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

909391-56-6 (N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine) 関連製品

- 269410-09-5(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:909391-56-6)N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

清らかである:99%

はかる:25g

価格 ($):255.0